1-(2-methoxyethyl)-1H-pyrazol-4-ol
Description
1-(2-Methoxyethyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-10-3-2-8-5-6(9)4-7-8/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYOVTGMZVHKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-1H-pyrazol-4-ol typically involves the reaction of 2-methoxyethylamine with 4-hydroxy-3,5-dimethylpyrazole. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl group in the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various alkyl or acyl derivatives of the compound.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-pyrazol-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenoxyethyl)-1H-pyrazol-4-ol: Similar in structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-3,5-dimethylpyrazole: Similar in structure but with additional methyl groups on the pyrazole ring.
Uniqueness
1-(2-Methoxyethyl)-1H-pyrazol-4-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
1-(2-methoxyethyl)-1H-pyrazol-4-ol is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
- Chemical Structure : this compound
- Molecular Formula : C7H10N2O2
- CAS Number : 1601962-79-1
Pharmacological Properties
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
-
Anticancer Potential :
- Preliminary investigations suggest that this compound may possess anticancer properties. Its mechanism might involve the inhibition of specific cancer cell lines, although detailed studies are required to confirm these effects .
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It may bind to receptors that mediate pain and inflammation, thus altering their activity and providing therapeutic effects.
Table 1: Summary of Biological Activities
Selected Case Studies
- Antimicrobial Study : A series of pyrazole derivatives were tested against common pathogens, showing that modifications in the molecular structure could enhance antimicrobial efficacy.
- Inflammation Model : In a study involving carrageenan-induced paw edema in rats, various pyrazole derivatives were administered, resulting in significant reductions in swelling compared to control groups.
- Cancer Cell Line Testing : Initial findings indicated that certain pyrazole compounds could inhibit the proliferation of cancer cells, suggesting a potential pathway for therapeutic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
